molecular formula C13H16F3N5O4 B2796017 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline CAS No. 439097-25-3

2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline

Cat. No.: B2796017
CAS No.: 439097-25-3
M. Wt: 363.297
InChI Key: SWIJIYFLAFOREA-UHFFFAOYSA-N
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Description

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple functional groups, including nitro groups, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of an appropriate precursor. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups at the 2 and 6 positions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: : The nitro groups can be further oxidized under specific conditions.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides can be used, often with a base to facilitate the reaction.

Major Products Formed

  • Oxidation: : Nitroso compounds and nitro derivatives.

  • Reduction: : Amines and their derivatives.

  • Substitution: : Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline can be utilized as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

Medicine

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-N-(2-methoxyethyl)-4-(trifluoromethyl)aniline

  • 2,6-Dinitro-N-(2-ethoxyethyl)-4-(trifluoromethyl)aniline

  • 2,6-Dinitro-N-(2-hydroxyethyl)-4-(trifluoromethyl)aniline

Uniqueness

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is unique due to the presence of the piperazine ring, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJIYFLAFOREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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